M-Chlorophenyl carbanilate

Description

M-Chlorophenyl carbanilate, also known as isopropyl (3-chlorophenyl)carbamate or chlorpropham, is a synthetic carbamate herbicide with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It is structurally characterized by a phenyl ring substituted with a chlorine atom at the meta position (3-chlorophenyl) and an isopropyl carbamate group. Chlorpropham is widely used as a pre- and post-emergence herbicide to inhibit sprouting in stored potatoes and control weeds in crops like legumes, lettuce, and flax . Its mechanism involves disrupting cell division by inhibiting microtubule formation.

Properties

CAS No. |

16400-09-2 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

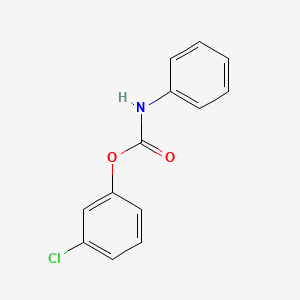

(3-chlorophenyl) N-phenylcarbamate |

InChI |

InChI=1S/C13H10ClNO2/c14-10-5-4-8-12(9-10)17-13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16) |

InChI Key |

MWWXLTUEDSEXFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

M-Chlorophenyl carbanilate can be synthesized through the reaction of 3-chlorophenyl isocyanate with isopropyl alcohol . The reaction typically occurs under mild conditions and yields the desired product with high purity. The process involves the nucleophilic attack of the isocyanate group by the hydroxyl group of isopropyl alcohol, forming the carbanilate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

M-Chlorophenyl carbanilate undergoes various chemical reactions, including:

Hydrolysis: In the presence of alkaline conditions, this compound can hydrolyze to form 3-chloroaniline and isopropyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 3-chloroaniline and isopropyl alcohol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Agricultural Applications

M-Chlorophenyl carbanilate has been studied for its role as a herbicide and plant growth regulator. Its application in agriculture includes:

- Herbicide Properties : The compound acts as an auxin herbicide, targeting specific biochemical pathways in plants to inhibit growth. Research indicates that it can effectively control broadleaf weeds resistant to other herbicides .

- Case Study : A study conducted on various weed biotypes demonstrated that this compound exhibited a high level of resistance management, particularly against species that had developed resistance to traditional herbicides. The findings suggested its potential as a viable alternative in integrated pest management strategies .

Material Science Applications

In materials science, this compound has been utilized to enhance the properties of polymers and composites:

- Polymer Modification : The compound is used to modify cellulose and other polysaccharides, imparting hydrophobic characteristics and improving solubility in organic solvents. This modification leads to the formation of liquid crystalline phases which are valuable in optical applications .

- Data Table 1: Properties of Modified Polymers

| Property | Value |

|---|---|

| Polymer Type | Cellulose Derivative |

| Solvent Used | Dimethylformamide |

| Concentration Range | 32-48 wt% |

| Liquid Crystalline Phase | Chiral Nematic |

Environmental Impact Studies

Research on the environmental implications of this compound has also been conducted, focusing on its degradation pathways and ecological effects:

Mechanism of Action

The mechanism of action of M-Chlorophenyl carbanilate involves its interaction with specific molecular targets. For instance, as a herbicide, it inhibits the growth of weeds by interfering with their metabolic processes. The compound can disrupt cellular respiration and energy production, leading to the death of the target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propham (Isopropyl Carbanilate)

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Structure : Lacks the chlorine substituent on the phenyl ring.

- Properties : Log P = 2.58, indicating moderate hydrophobicity. LD₅₀ ≥ 5,000 mg/kg (low acute toxicity) .

- Applications : Used against annual grasses in crops like peas and lentils.

- Key Difference: The absence of the chlorine atom in propham reduces its environmental persistence compared to chlorpropham. Photodegradation studies show propham undergoes photo-Fries rearrangement and hydrolysis, with degradation rates higher in non-polar solvents .

4-Chloro-2-butynyl m-Chlorocarbanilate

- Molecular Formula: C₁₁H₁₀Cl₂NO₂

- Molecular Weight : 259.11 g/mol .

- Structure : Features a 4-chloro-2-butynyl chain and a 3-chlorophenyl group.

- Applications: Limited data on specific uses, but structural complexity suggests targeted action against resistant weeds.

tert-Butyl Carbanilate

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol .

- Structure : Substituted with a bulky tert-butyl group instead of isopropyl.

- Properties : Higher molecular weight and steric hindrance may reduce bioavailability compared to chlorpropham. Data on herbicidal efficacy are sparse.

Ethyl 4-Chloro-3-trifluoromethylcarbanilate

- Molecular Formula: C₁₀H₉ClF₃NO₂

- Molecular Weight : 267.64 g/mol .

- Structure : Combines a 4-chloro-3-(trifluoromethyl)phenyl group with an ethyl carbamate.

- Properties : The electron-withdrawing trifluoromethyl group enhances stability and may improve binding to biological targets.

Chlorophenol Derivatives

- m-Chlorophenol: Boiling point = 214°C, melting point = 33–35°C .

- o-Chlorophenol: Boiling point = 175°C .

- Relevance : The meta-chloro substitution in chlorpropham’s phenyl ring improves thermal stability compared to ortho or para isomers, which degrade faster under environmental stress.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| M-Chlorophenyl carbanilate | C₁₀H₁₂ClNO₂ | 213.66 | 3-chlorophenyl, isopropyl |

| Propham | C₁₀H₁₃NO₂ | 179.22 | Phenyl, isopropyl |

| 4-Chloro-2-butynyl m-chloro | C₁₁H₁₀Cl₂NO₂ | 259.11 | 3-chlorophenyl, 4-chloro-butynyl |

| tert-Butyl carbanilate | C₁₁H₁₅NO₂ | 193.24 | Phenyl, tert-butyl |

Table 2: Physicochemical Properties

| Compound | Log P | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | ~3.1* | 38–41 | 247 (decomposes) |

| Propham | 2.58 | 29–31 | 150 (decomposes) |

| m-Chlorophenol (parent) | 1.88 | 33–35 | 214 |

*Estimated based on chlorine’s contribution to hydrophobicity.

Table 3: Environmental and Toxicological Data

| Compound | LD₅₀ (mg/kg) | Photodegradation Half-Life |

|---|---|---|

| This compound | 3,800 (rat) | ~7 days (soil) |

| Propham | ≥5,000 | ~3 days (aqueous, UV light) |

| 4-Chloro-2-butynyl m-chloro | N/A | Data lacking |

Research Findings

- Photostability : Chlorpropham degrades slower than propham under UV light due to the stabilizing effect of the chlorine atom .

- Structure-Activity : The meta-chloro substituent in chlorpropham enhances herbicidal potency by improving target site binding .

- Environmental Impact : Chlorpropham’s higher Log P (vs. propham) increases soil adsorption, reducing leaching but raising bioaccumulation risks .

Biological Activity

M-Chlorophenyl carbanilate is a carbamate compound that has garnered interest due to its biological activity, particularly as a herbicide and its effects on non-target organisms. This article provides a comprehensive overview of its biological activity, including toxicity, metabolism, and ecological impact.

Chemical Structure and Properties

This compound, chemically known as 3-chlorophenylcarbamate, is part of the carbamate family. Its structure allows it to interact with biological systems effectively, primarily by inhibiting certain enzymes.

Biological Activity Overview

1. Toxicity Studies:

- This compound exhibits varying toxicity levels across different species. Research indicates that it has a higher toxicity in avian species compared to mammals due to differences in metabolic enzyme activities .

- In laboratory settings, acute toxicity tests have shown significant effects on birds, with lethal doses resulting in mortality and sub-lethal doses affecting behavior and reproduction .

2. Enzyme Inhibition:

- The compound acts as an inhibitor of acetylcholinesterase (AChE), an essential enzyme for neurotransmission in both insects and vertebrates. This inhibition can lead to neurotoxic effects, manifesting as paralysis or death in sensitive species .

- Studies have demonstrated that this compound's potency as an AChE inhibitor varies with concentration and exposure duration. For instance, lower concentrations may exhibit moderate inhibition, while higher concentrations can lead to complete enzyme inactivation .

Metabolism and Environmental Impact

1. Metabolic Pathways:

- This compound undergoes hydrolysis in the environment, leading to the formation of less toxic metabolites such as 3-chloroaniline. The rate of this transformation can be influenced by environmental factors such as soil type and moisture content .

- Microbial degradation studies indicate that specific soil microbes can metabolize this compound effectively, suggesting a potential for bioremediation applications .

2. Ecotoxicological Effects:

- The ecological impact of this compound extends beyond target pests. Non-target organisms, including beneficial insects and soil microorganisms, can be adversely affected by its application .

- Research has shown that exposure to sub-lethal concentrations can disrupt reproductive systems in non-target species, leading to population declines over time .

Case Studies

Case Study 1: Avian Toxicity

- A study conducted on Japanese quail revealed that dietary exposure to this compound at levels as low as 5 ppm resulted in significant increases in hepatic enzyme activities associated with detoxification processes . This suggests that while birds may metabolize the compound, the resultant stress could lead to long-term health issues.

Case Study 2: Soil Microbial Dynamics

- Research examining the degradation of this compound in various soil types showed that peat soils facilitated higher rates of microbial breakdown compared to sandy soils. This finding highlights the importance of soil composition in determining the environmental fate of carbamate pesticides .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Name | This compound (3-chlorophenylcarbamate) |

| Toxicity | Higher toxicity in birds; neurotoxic effects due to AChE inhibition |

| Metabolism | Hydrolysis leads to less toxic metabolites; influenced by soil conditions |

| Ecological Impact | Adverse effects on non-target species; potential for population declines |

| Case Studies | Avian toxicity studies; soil microbial degradation dynamics |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing M-Chlorophenyl carbanilate with high purity?

- Methodological Answer : The synthesis of This compound can be optimized using nucleophilic substitution reactions between chlorophenyl isocyanates and alcohols. For example, infrared (IR) spectroscopy (6750 cm⁻¹ NH band) can monitor reaction progress, as demonstrated in ethyl carbanilate/phenyl isocyanate reactions . Key parameters include reaction temperature (e.g., 128°C for equilibrium stability) and molar ratios of reactants to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, carbonyl bands at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) resolves structural details (e.g., meta-chlorophenyl proton signals). Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns, as applied in propham photodegradation studies . Quantitative analysis via UV-Vis spectroscopy (e.g., monitoring λmax shifts) is also effective .

Q. How can researchers ensure reproducibility in synthesizing carbanilate derivatives?

- Methodological Answer : Strict control of reaction conditions (temperature, solvent purity, stoichiometry) and validation via kinetic studies (e.g., second-order rate plots of log(1/u) vs. time) are critical. Replicate experiments under inert atmospheres (e.g., nitrogen) minimize oxidation, while standardized protocols for equipment calibration (e.g., GC-FID, HPLC) reduce instrumental variability .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of This compound formation?

- Methodological Answer : Reaction kinetics can be studied using Arrhenius plots derived from equilibrium constants (Keq) measured at varying temperatures. For example, in phenyl isocyanate/carbanilate reactions, Keq remains stable (~128°C) across a concentration range of 9.1–18.0 mM, suggesting entropy-driven mechanisms. Solvent effects (e.g., tetrahydrofuran vs. methanol) alter activation energy (Ea) due to polarity-dependent transition-state stabilization .

Q. What experimental approaches resolve contradictions in degradation pathways of This compound across environmental matrices?

- Methodological Answer : Discrepancies in photodegradation pathways (e.g., aqueous vs. organic media) require controlled experiments with UV irradiation (e.g., 254 nm Hg lamps) and TiO2/H2O2 catalysts. GC-MS and thin-layer chromatography (TLC) identify degradation products (e.g., hydroxylated isomers, quinones), while kinetic modeling (half-life calculations) quantifies matrix-specific degradation rates .

Q. How can computational models predict the environmental persistence of This compound?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C-Cl and carbamate bonds to estimate hydrolytic/oxidative stability. Quantitative structure-activity relationship (QSAR) models correlate log P values with bioaccumulation potential, validated against experimental half-life data from photolysis studies .

Q. What strategies mitigate data variability in comparative studies of carbanilate derivatives?

- Methodological Answer : Use internal standards (e.g., deuterated analogs) in GC-MS to normalize signal drift. Statistical frameworks (e.g., ANOVA for replicate experiments) and sensitivity analyses identify outlier-prone steps (e.g., extraction efficiency). Transparent reporting of confidence intervals and error margins enhances cross-study comparability .

Q. How does vibrational coupling in infrared cavities modulate This compound reactivity?

- Methodological Answer : Cavity quantum electrodynamics (QED) experiments show that resonant IR modes (e.g., 6750 cm⁻¹ NH stretch) alter reaction kinetics by stabilizing light-matter coherences. Rate reductions (30–80%) in phenyl isocyanate/alcohol reactions under cavity tuning demonstrate selective suppression of transition states, validated via quantum mechanical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.